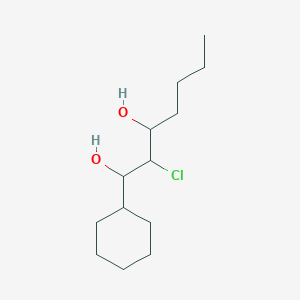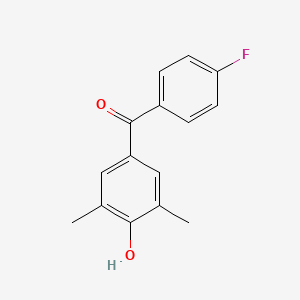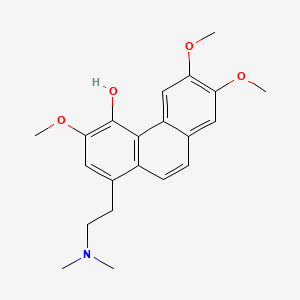
1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol is a complex organic compound with a unique structure that includes a phenanthrene backbone substituted with methoxy groups and a dimethylaminoethyl side chain
Méthodes De Préparation
The synthesis of 1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Phenanthrene Backbone: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the reaction of the phenanthrene derivative with 2-dimethylaminoethyl chloride under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups, leading to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(2-Dimethylaminoethyl)-3,6,7-trimethoxyphenanthren-4-ol can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer chemistry.
Dimethyltryptamine: A compound with psychoactive properties.
Cyclopentolate: Used in ophthalmology for its anticholinergic effects.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
100009-99-2 |
|---|---|
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethyl]-3,6,7-trimethoxyphenanthren-4-ol |
InChI |
InChI=1S/C21H25NO4/c1-22(2)9-8-14-11-19(26-5)21(23)20-15(14)7-6-13-10-17(24-3)18(25-4)12-16(13)20/h6-7,10-12,23H,8-9H2,1-5H3 |
Clé InChI |
HVZVJBZDWBORKU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


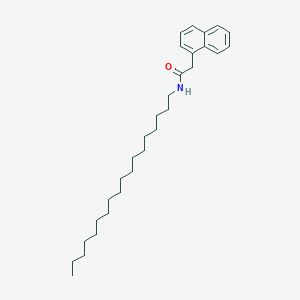
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
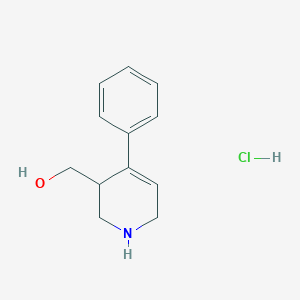
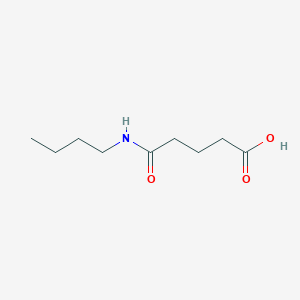
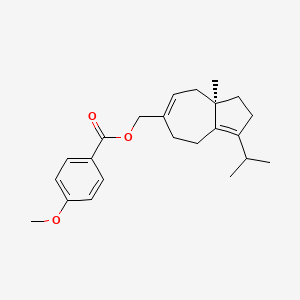
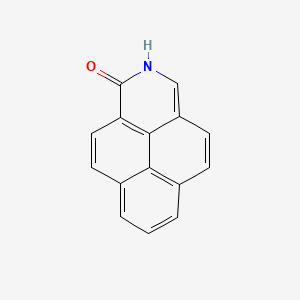
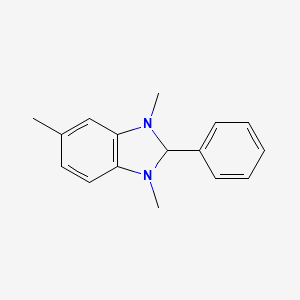
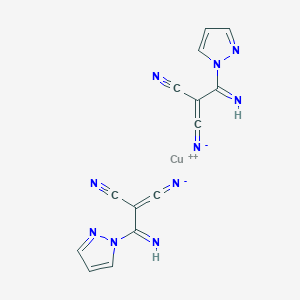
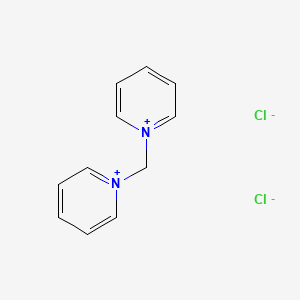
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
